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Compound of Interest

Compound Name: 6-Amino-2-methylnicotinonitrile

Cat. No.: B066311 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the N-alkylation of 6-Amino-2-
methylnicotinonitrile, a common synthetic transformation in medicinal chemistry and drug

development for the generation of compound libraries and the exploration of structure-activity

relationships (SAR). The protocol described herein utilizes a standard approach involving an

alkyl halide and a strong base.

Introduction
N-alkylation of amino-heterocycles is a fundamental reaction in organic synthesis, particularly

in the pharmaceutical industry. The introduction of alkyl groups on a nitrogen atom can

significantly modulate the physicochemical properties of a molecule, including its lipophilicity,

metabolic stability, and target-binding affinity. 6-Amino-2-methylnicotinonitrile serves as a

versatile scaffold, and its N-alkylation provides access to a diverse range of derivatives for

biological screening. The following protocol outlines a general and robust method for the

selective N-monoalkylation of this substrate.

General Reaction Scheme
The N-alkylation of 6-Amino-2-methylnicotinonitrile is typically achieved by deprotonation of

the amino group with a suitable base, followed by nucleophilic attack on an alkyl halide.
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Caption: General reaction for the N-alkylation of 6-Amino-2-methylnicotinonitrile.

Experimental Protocol: N-Methylation of 6-Amino-2-
methylnicotinonitrile
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This protocol details the N-methylation of 6-Amino-2-methylnicotinonitrile using methyl

iodide as the alkylating agent and sodium hydride as the base. This procedure can be adapted

for other alkyl halides with minor modifications to the reaction conditions.

Materials and Reagents
Reagent

Molecular Weight (
g/mol )

Quantity (mmol) Mass/Volume

6-Amino-2-

methylnicotinonitrile
133.15 1.0 133 mg

Sodium Hydride (60%

dispersion in oil)
24.00 1.2 48 mg

Methyl Iodide 141.94 1.1 70 µL (156 mg)

Anhydrous

Tetrahydrofuran (THF)
- - 10 mL

Saturated Ammonium

Chloride Solution
- - As needed

Ethyl Acetate - - As needed

Brine - - As needed

Anhydrous Sodium

Sulfate
- - As needed

Equipment
Round-bottom flask (50 mL)

Magnetic stirrer and stir bar

Septum and needles

Argon or Nitrogen gas inlet

Ice bath
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Heating mantle or oil bath

Thin Layer Chromatography (TLC) plates (silica gel)

Separatory funnel

Rotary evaporator

Column chromatography setup

Procedure
Reaction Setup:

To a dry 50 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 6-
Amino-2-methylnicotinonitrile (133 mg, 1.0 mmol).

Add anhydrous THF (10 mL) to dissolve the starting material.

Cool the solution to 0 °C using an ice bath.

Deprotonation:

Carefully add sodium hydride (60% dispersion in oil, 48 mg, 1.2 mmol) to the stirred

solution in portions.

Allow the mixture to stir at 0 °C for 30 minutes. Evolution of hydrogen gas should be

observed.

Alkylation:

Slowly add methyl iodide (70 µL, 1.1 mmol) to the reaction mixture dropwise via a syringe.

After the addition, remove the ice bath and allow the reaction to warm to room

temperature.

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction

should be monitored by TLC.
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Work-up:

Upon completion of the reaction (as indicated by TLC), cool the mixture back to 0 °C.

Carefully quench the reaction by the slow addition of saturated ammonium chloride

solution until gas evolution ceases.

Add water (10 mL) and transfer the mixture to a separatory funnel.

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

Combine the organic layers and wash with brine (20 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure using a rotary evaporator.

Purification:

The crude product can be purified by flash column chromatography on silica gel. The

appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) should be

determined by TLC analysis.

Combine the fractions containing the pure product and evaporate the solvent to yield the

N-methylated product.

Experimental Workflow
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Start: Dry Reaction Flask under Inert Atmosphere

Add 6-Amino-2-methylnicotinonitrile and Anhydrous THF

Cool to 0°C

Add Sodium Hydride

Stir for 30 min at 0°C (Deprotonation)

Add Alkyl Halide (e.g., Methyl Iodide)

Warm to Room Temperature and Stir for 2-4h

Monitor Reaction by TLC

Incomplete

Quench Reaction with Saturated NH4Cl

Reaction Complete

Extract with Ethyl Acetate

Wash with Brine and Dry over Na2SO4

Concentrate under Reduced Pressure

Purify by Column Chromatography

Characterize Product (NMR, MS, etc.)

End: Pure N-Alkylated Product

Click to download full resolution via product page

Caption: Workflow for the N-alkylation of 6-Amino-2-methylnicotinonitrile.
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Data Presentation and Characterization
The successful synthesis of the N-alkylated product should be confirmed by standard analytical

techniques. The following table provides an example of how to summarize the results.

Product
Starting
Material
(mmol)

Alkylatin
g Agent
(mmol)

Yield (%)
Purity (by
HPLC/NM
R)

¹H NMR
(δ, ppm)

MS (m/z)
[M+H]⁺

N-Methyl-

6-amino-2-

methylnicot

inonitrile

1.0
1.1 (Methyl

Iodide)
e.g., 85 e.g., >98%

Characteris

tic peaks

for N-CH₃,

aromatic

protons,

etc.

e.g.,

148.08

N-Ethyl-6-

amino-2-

methylnicot

inonitrile

1.0
1.1 (Ethyl

Iodide)
e.g., 82 e.g., >97%

Characteris

tic peaks

for N-

CH₂CH₃,

aromatic

protons,

etc.

e.g.,

162.10

N-Benzyl-

6-amino-2-

methylnicot

inonitrile

1.0
1.1 (Benzyl

Bromide)
e.g., 78 e.g., >98%

Characteris

tic peaks

for N-

CH₂Ph,

aromatic

protons,

etc.

e.g.,

224.12

Note: The data in this table are illustrative examples. Actual results will vary based on

experimental conditions.
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Low Yield: If the yield is low, ensure all reagents are anhydrous, as water will quench the

sodium hydride. The reaction time or temperature may also need to be optimized. Over-

alkylation to form a dialkylated product can sometimes occur; using a slight excess of the

aminopyridine or a less reactive alkylating agent can mitigate this. A milder base such as

potassium carbonate in DMF at elevated temperatures can also be considered to avoid side

reactions.[1]

Safety: Sodium hydride is a highly flammable and reactive substance. It reacts violently with

water to produce hydrogen gas, which is flammable. Handle it with extreme care in a fume

hood and under an inert atmosphere. Methyl iodide is a toxic and carcinogenic substance;

appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn,

and all manipulations should be performed in a well-ventilated fume hood.

This protocol provides a general framework for the N-alkylation of 6-Amino-2-
methylnicotinonitrile. Researchers are encouraged to optimize the conditions for their specific

alkylating agent and desired scale.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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